

Spectroscopic Data Interpretation for C₁₀H₁₂O₃: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-hydroxy-3-phenylpropanoate

Cat. No.: B079360

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data interpretation for the molecular formula C₁₀H₁₂O₃. It is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing isomers of this formula through a detailed analysis of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data.

Introduction to the Structural Isomers of C₁₀H₁₂O₃

The molecular formula C₁₀H₁₂O₃ corresponds to a degree of unsaturation of 5, suggesting the presence of a benzene ring (degree of 4) and an additional double bond or a ring. This leads to a multitude of possible isomers. This guide will focus on a few representative examples to illustrate the principles of spectroscopic data interpretation. These include:

- Propylparaben: An ester of p-hydroxybenzoic acid, commonly used as a preservative.
- 4-Propoxybenzoic acid: An isomer of propylparaben where the propyl group is attached to the phenolic oxygen.
- Methyl 3-(4-hydroxyphenyl)propionate: A derivative of a naturally occurring phenolic compound.

- Ethyl p-methoxybenzoate (Ethyl anisate): An ester of anisic acid.
- Methyl p-ethoxybenzoate: An isomeric ester to ethyl anisate.

The structural elucidation of these compounds relies on the careful analysis and integration of data from various spectroscopic techniques.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for selected isomers of $\text{C}_{10}\text{H}_{12}\text{O}_3$.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	δ 10.0-7.0 (Aromatic)	δ 5.0-3.0 (O-CHx)	δ 3.0-2.0 (CHx)	δ 2.0-0.5 (Aliphatic)	Other
Propylparaben[1][2][3]	7.91 (d, 2H), 6.86 (d, 2H)	4.27 (t, 2H)	-	1.74 (sext, 2H), 1.02 (t, 3H)	~9.7 (s, 1H, -OH)
4-Propoxybenzoic acid[4][5]	7.99 (d, 2H), 6.91 (d, 2H)	3.98 (t, 2H)	-	1.80 (sext, 2H), 1.03 (t, 3H)	~12.5 (br s, 1H, -COOH)
Methyl 3-(4-hydroxyphenyl)propionate[6]	7.05 (d, 2H), 6.76 (d, 2H)	3.66 (s, 3H)	2.85 (t, 2H), 2.59 (t, 2H)	-	~8.89 (s, 1H, -OH)[7]
Ethyl p-methoxybenzoate[8][9]	7.98 (d, 2H), 6.89 (d, 2H)	4.33 (q, 2H), 3.84 (s, 3H)	-	1.37 (t, 3H)	-
Methyl p-ethoxybenzoate[8][10]	7.97 (d, 2H), 6.88 (d, 2H)	4.09 (q, 2H), 3.86 (s, 3H)	-	1.43 (t, 3H)	-

d: doublet, t: triplet, q: quartet, sext: sextet, s: singlet, br s: broad singlet

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C=O	Aromatic C-O	Aromatic C-H	Aromatic C-C	O-CHx	CHx
Propylparaben	167.1	160.1	131.8, 115.1	122.3	66.4	22.1, 10.5
4-Propoxybenzoic acid[1]	172.5	163.2	131.8, 114.2	123.5	69.8	22.4, 10.4
Methyl 3-(4-hydroxyphenyl)propionate[6]	174.1	154.2	129.5, 115.3	132.6	51.6	35.8, 30.0
Ethyl p-methoxybenzoate	166.4	163.3	131.5, 113.6	122.7	60.6, 55.4	14.3
Methyl p-ethoxybenzoate[10]	166.8	162.9	131.5, 113.9	123.1	63.6, 51.8	14.7

Table 3: Key IR Spectroscopic Data (Wavenumbers in cm^{-1})

Compound	O-H Stretch	C-H Stretch (sp ²)	C-H Stretch (sp ³)	C=O Stretch	C=C Stretch (Aromatic)	C-O Stretch
Propylparaben	3350 (broad)	3030	2965, 2875	1685	1608, 1512	1280, 1170
4-Propoxybenzoic acid[12]	3300-2500 (very broad)	3070	2968, 2878	1680	1605, 1515	1255, 1175
Methyl 3-(4-hydroxyphenyl)propionate[6]	3420 (broad)	3020	2955, 2870	1735	1610, 1515	1250, 1170
Ethyl p-methoxybenzoate	-	3010	2980, 2940	1715	1608, 1512	1255, 1168
Methyl p-ethoxybenzoate	-	3015	2985, 2945	1718	1607, 1511	1257, 1170

Table 4: Mass Spectrometry Data (m/z values of key fragments)

Compound	Molecular Ion (M ⁺)	Key Fragment 1	Key Fragment 2	Key Fragment 3
Propylparaben	180	138	121	93
4- Propoxybenzoic acid[11]	180	138	121	93
Methyl 3-(4- hydroxyphenyl)pr opionate	180	107	77	-
Ethyl p- methoxybenzoat e[8]	180	151	135	107
Methyl p- ethoxybenzoate[8][10]	180	165	121	93

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- **Dissolution:** Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Internal Standard:** Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
- **Filtration:** The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

Instrumentation and Data Acquisition:

- Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
- ^1H NMR:
 - A standard one-pulse sequence is used.
 - Typical spectral width: 0-15 ppm.
 - Number of scans: 16-64, depending on sample concentration.
- ^{13}C NMR:
 - A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is employed to simplify the spectrum and provide information about the number of attached protons.
 - Typical spectral width: 0-220 ppm.
 - Number of scans: 1024 or more, due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Sample Preparation:

- KBr Pellet: 1-2 mg of the solid sample is finely ground with \sim 100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Nujol Mull: A small amount of the solid sample is ground with a drop of Nujol (mineral oil) to form a paste. This mull is then spread between two salt plates (e.g., NaCl or KBr).
- Thin Film (for liquids): A drop of the liquid sample is placed between two salt plates.

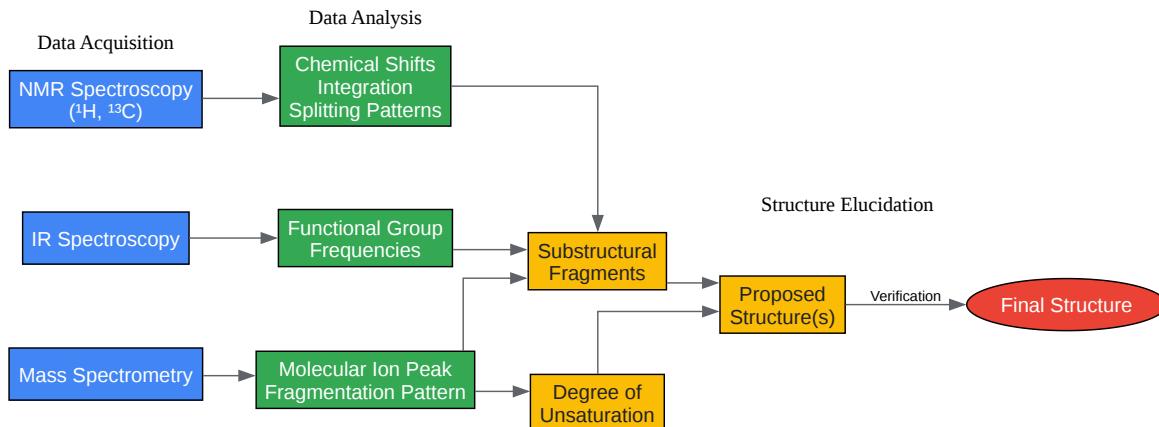
Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Collection: The spectrum is typically recorded from 4000 to 400 cm^{-1} .

- **Background Correction:** A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:


- **Dissolution:** A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.
- **Dilution:** The initial solution is further diluted to a final concentration of 1-10 μ g/mL.

Instrumentation and Data Acquisition:

- **Mass Spectrometer:** A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
- **EI-MS:**
 - The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
 - This causes ionization and fragmentation of the molecule.
 - The resulting ions are separated based on their mass-to-charge ratio (m/z).
- **Data Analysis:** The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak (M^+) gives the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of Data Interpretation Workflow

The logical flow from raw spectroscopic data to the final structural elucidation can be visualized.

[Click to download full resolution via product page](#)

Spectroscopic data interpretation workflow.

This workflow illustrates how data from NMR, IR, and MS are individually analyzed and then integrated to determine the degree of unsaturation and identify key structural fragments. These pieces of information are then assembled to propose and ultimately verify the final chemical structure.

Conclusion

The successful interpretation of spectroscopic data for $\text{C}_{10}\text{H}_{12}\text{O}_3$ isomers requires a systematic and integrated approach. By carefully analyzing the information provided by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry, and by following standardized experimental protocols, researchers can confidently elucidate the structures of these and other organic molecules. This guide serves as a foundational resource for professionals in the fields of chemistry and drug development, enabling more efficient and accurate molecular characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 5. 4-Propoxybenzoic acid(5438-19-7) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Experimental Design [web.mit.edu]
- 9. Ethyl 4-methoxybenzoate(94-30-4) 1H NMR [m.chemicalbook.com]
- 10. Methyl 4-ethoxybenzoate | C10H12O3 | CID 90231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Propoxybenzoic Acid | C10H12O3 | CID 138500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Propoxybenzoic acid [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Data Interpretation for C10H12O3: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079360#spectroscopic-data-interpretation-for-c10h12o3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com